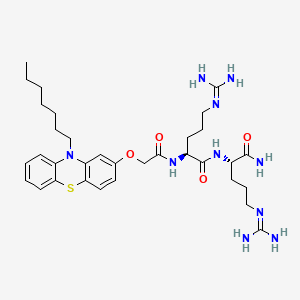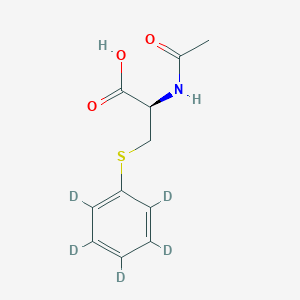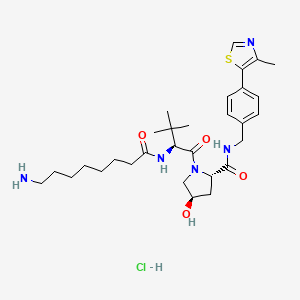
Antibacterial agent 153
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 153 is a broad-spectrum antibacterial compound known for its efficacy in combating various bacterial infections. It acts primarily by targeting the bacterial cell membrane, leading to rapid bacterial cell death
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 153 involves the incorporation of phenothiazine-based cationic amphiphilic derivatives. The process typically includes the following steps:
Formation of Phenothiazine Core: The phenothiazine core is synthesized through a series of condensation reactions involving aniline derivatives and sulfur.
Incorporation of Arginine Residues: Arginine residues are incorporated into the phenothiazine core to enhance the compound’s amphiphilic properties. This step involves peptide coupling reactions under mild conditions.
Final Assembly: The final product is obtained through purification and crystallization processes.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and coupling reactions.
Purification: Industrial purification techniques such as chromatography and crystallization are employed to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 153 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Antibacterial agent 153 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of phenothiazine derivatives.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices
Mecanismo De Acción
The mechanism of action of antibacterial agent 153 involves its interaction with the bacterial cell membrane. The compound disrupts the membrane integrity, leading to leakage of cellular contents and subsequent bacterial cell death. The molecular targets include membrane lipids and proteins, which are essential for maintaining membrane structure and function .
Comparación Con Compuestos Similares
Phenothiazine Derivatives: Similar to antibacterial agent 153, other phenothiazine derivatives exhibit antibacterial properties but may differ in their spectrum of activity and potency.
Quaternary Ammonium Compounds: These compounds also target bacterial cell membranes but have different chemical structures and mechanisms of action.
Polymyxins: Natural polypeptide antibiotics that disrupt bacterial membranes but are structurally distinct from phenothiazine derivatives
Uniqueness: this compound stands out due to its broad-spectrum activity and rapid bactericidal action. Its unique phenothiazine-based structure allows for effective interaction with bacterial membranes, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C33H50N10O4S |
|---|---|
Peso molecular |
682.9 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(10-heptylphenothiazin-2-yl)oxyacetyl]amino]pentanoyl]amino]pentanamide |
InChI |
InChI=1S/C33H50N10O4S/c1-2-3-4-5-8-19-43-25-13-6-7-14-27(25)48-28-16-15-22(20-26(28)43)47-21-29(44)41-24(12-10-18-40-33(37)38)31(46)42-23(30(34)45)11-9-17-39-32(35)36/h6-7,13-16,20,23-24H,2-5,8-12,17-19,21H2,1H3,(H2,34,45)(H,41,44)(H,42,46)(H4,35,36,39)(H4,37,38,40)/t23-,24-/m0/s1 |
Clave InChI |
IXWUQOLCQOFPMK-ZEQRLZLVSA-N |
SMILES isomérico |
CCCCCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
SMILES canónico |
CCCCCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)




![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)

